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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-Yl)Benzylamine

Cat. No.: B1586461 Get Quote

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)benzylamine: Synthesis, Properties, and

Applications

Introduction
3-(1H-Pyrrol-1-yl)benzylamine is a bifunctional organic molecule of significant interest in the

fields of medicinal chemistry and synthetic organic chemistry. Structurally, it integrates a

reactive primary benzylamine moiety with an aromatic N-substituted pyrrole ring. This unique

combination of functional groups makes it a versatile scaffold and a valuable intermediate for

the synthesis of a diverse range of complex molecules, particularly in the development of novel

therapeutic agents. Its utility stems from the distinct reactivity of both the nucleophilic amine

and the aromatic pyrrole system, allowing for sequential and selective chemical modifications.

This guide provides a comprehensive overview of its chemical properties, established synthetic

routes, spectroscopic signature, reactivity profile, and applications, tailored for researchers and

professionals in drug development.

Chemical and Physical Properties
The fundamental physicochemical properties of 3-(1H-Pyrrol-1-yl)benzylamine are crucial for

its handling, reaction design, and application. These properties are summarized in the table

below.
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Property Value Source(s)

CAS Number 368869-95-8 [1][2][3][4]

Molecular Formula C₁₁H₁₂N₂ [1][2][3]

Molecular Weight 172.23 g/mol [1][2][3][4]

Boiling Point 138 °C (Predicted) [3][4]

Density 1.07 ± 0.1 g/cm³ (Predicted) [3][4]

pKa (Conjugate Acid) 8.70 ± 0.10 (Predicted) [3][4]

XLogP3 1.2 [1]

Appearance
Not specified, likely an oil or

low-melting solid

Solubility

Soluble in common organic

solvents like ethanol,

dichloromethane, and ethyl

acetate.

Synthesis and Manufacturing
The synthesis of 3-(1H-Pyrrol-1-yl)benzylamine is most efficiently achieved through a two-

step process starting from commercially available precursors. The strategy involves the initial

formation of the N-aryl pyrrole ring followed by the reduction of a nitrile functional group to the

target primary amine.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the

benzylamine, leading back to the precursor 3-(1H-pyrrol-1-yl)benzonitrile. This nitrile can be

further disconnected at the N-aryl bond, identifying 3-aminobenzonitrile and a 1,4-dicarbonyl

compound (2,5-dimethoxytetrahydrofuran) as the starting materials for a Paal-Knorr pyrrole

synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://www.scbt.com/p/3-1h-pyrrol-1-yl-benzylamine-368869-95-8
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://www.scbt.com/p/3-1h-pyrrol-1-yl-benzylamine-368869-95-8
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://www.scbt.com/p/3-1h-pyrrol-1-yl-benzylamine-368869-95-8
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://www.benchchem.com/product/b1586461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Molecule
3-(1H-Pyrrol-1-yl)benzylamine

Intermediate
3-(1H-Pyrrol-1-yl)benzonitrile

C-N bond formation
(Nitrile Reduction)

Starting Material
3-Aminobenzonitrile

N-Aryl bond formation
(Paal-Knorr Synthesis)

Starting Material
2,5-Dimethoxytetrahydrofuran

N-Aryl bond formation
(Paal-Knorr Synthesis)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 3-(1H-Pyrrol-1-yl)benzylamine.

Synthetic Pathway
Step 1: Paal-Knorr Synthesis of 3-(1H-Pyrrol-1-yl)benzonitrile

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings.

[5][6][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine under

acidic conditions.[5][7] In this case, 3-aminobenzonitrile reacts with 2,5-

dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde, the required

1,4-dicarbonyl species. The reaction proceeds via the formation of a hemiaminal, followed by

cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7]

Step 2: Reduction of 3-(1H-Pyrrol-1-yl)benzonitrile to 3-(1H-Pyrrol-1-yl)benzylamine

The conversion of the nitrile group to a primary amine is a standard functional group

transformation. This can be achieved using various reducing agents. Catalytic hydrogenation

over Raney Nickel or palladium on carbon is a common industrial method. For laboratory-scale

synthesis, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an

anhydrous ether solvent are highly effective. The choice of reagent depends on the scale and

the tolerance of other functional groups in the molecule.
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Step 1: Paal-Knorr Pyrrole Synthesis

Step 2: Nitrile Reduction

3-Aminobenzonitrile

3-(1H-Pyrrol-1-yl)benzonitrile
(CAS: 175134-98-2)

Acetic Acid (AcOH)
Reflux

2,5-Dimethoxytetrahydrofuran

3-(1H-Pyrrol-1-yl)benzonitrile 3-(1H-Pyrrol-1-yl)benzylamine
(CAS: 368869-95-8)

1. LiAlH₄, THF
2. H₂O workup
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Caption: Overall synthetic scheme for 3-(1H-Pyrrol-1-yl)benzylamine.

Detailed Experimental Protocol
Synthesis of 3-(1H-Pyrrol-1-yl)benzonitrile:

To a round-bottom flask, add 3-aminobenzonitrile (1.0 eq) and glacial acetic acid (approx. 10

volumes).

Stir the mixture until the amine is fully dissolved.

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C)

for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice

water.

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.

Purify the crude material by column chromatography on silica gel to obtain pure 3-(1H-pyrrol-

1-yl)benzonitrile.[8][9][10]

Reduction to 3-(1H-Pyrrol-1-yl)benzylamine:

Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon).

Suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the suspension to 0 °C in an ice bath.

Dissolve 3-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the

LiAlH₄ suspension via an addition funnel.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-16 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by

15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄

in grams.

Stir the resulting granular precipitate vigorously for 30 minutes.

Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl

acetate.

Combine the filtrates and concentrate under reduced pressure to yield 3-(1H-pyrrol-1-
yl)benzylamine. The product can be further purified by chromatography if necessary.

Spectroscopic Characterization
The identity and purity of 3-(1H-Pyrrol-1-yl)benzylamine are confirmed using standard

spectroscopic methods.
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Technique Expected Characteristics

¹H NMR

δ ~7.4-7.2 ppm (m, 4H): Protons on the phenyl

ring. δ ~7.0 ppm (t, 2H): Protons at the α-

positions (C2, C5) of the pyrrole ring. δ ~6.3

ppm (t, 2H): Protons at the β-positions (C3, C4)

of the pyrrole ring. δ ~3.9 ppm (s, 2H):

Methylene protons (-CH₂-) of the benzylamine

group. δ ~1.7 ppm (s, 2H): Amine protons (-

NH₂), often broad and exchangeable with D₂O.

¹³C NMR

δ ~140-120 ppm: Aromatic carbons of the

phenyl and pyrrole rings. δ ~110 ppm: β-

carbons of the pyrrole ring. δ ~45 ppm:

Methylene carbon (-CH₂-).

Mass Spec (ESI-MS)
[M+H]⁺ = 173.1073: The protonated molecular

ion peak.

IR Spectroscopy

3400-3300 cm⁻¹: N-H stretching vibrations

(primary amine). 3100-3000 cm⁻¹: Aromatic C-H

stretching. 2950-2850 cm⁻¹: Aliphatic C-H

stretching. 1600, 1500 cm⁻¹: C=C stretching of

aromatic rings.

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and

concentration.

Chemical Reactivity and Applications
The reactivity of 3-(1H-Pyrrol-1-yl)benzylamine is dictated by its two primary functional

groups: the nucleophilic benzylamine and the aromatic pyrrole ring.

Reactivity Profile
Benzylamine Moiety: The primary amine is a good nucleophile and a moderate base. It

readily undergoes reactions typical of amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which

can be subsequently reduced to a secondary or tertiary amine.

Salt Formation: Reaction with acids to form ammonium salts, which can be useful for

purification or formulation.

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. It can undergo

electrophilic aromatic substitution, although the N-phenyl group is deactivating compared to

an N-alkyl group. The substitution pattern is directed by the nitrogen atom.

Amine Reactivity Pyrrole Reactivity

3-(1H-Pyrrol-1-yl)benzylamine

Amide Formation

RCOCl

Secondary Amine

1. R'CHO
2. NaBH₃CN

Ammonium Salt

HCl

Electrophilic Aromatic
Substitution

E⁺ (e.g., NBS)

Click to download full resolution via product page

Caption: Key reaction pathways for 3-(1H-Pyrrol-1-yl)benzylamine.

Applications in Drug Discovery
The scaffold of 3-(1H-Pyrrol-1-yl)benzylamine is present in molecules designed as inhibitors

for various biological targets. The benzylamine portion often serves as a key interaction point,

forming hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site,

while the pyrrole-phenyl group can occupy hydrophobic pockets.

Enzyme Inhibition: Derivatives have been explored as potent and selective inhibitors of

enzymes like nitric oxide synthase (iNOS), which is a target in inflammatory diseases and
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certain cancers.[11] The core structure allows for systematic modification to optimize potency

and selectivity.

Transporter Modulation: Benzylamine derivatives are known to interact with monoamine

transporters (DAT, SERT, NET), making this scaffold relevant for developing treatments for

neurological and psychiatric disorders.[12]

Anticancer Agents: Substituted benzylamines have been investigated as inhibitors of

enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate

cancer therapy.[13]

Alzheimer's Disease Research: The pyrrole moiety is a common feature in compounds

designed to inhibit enzymes implicated in Alzheimer's disease, such as acetylcholinesterase

(AChE) and BACE 1.[14]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-(1H-Pyrrol-1-yl)benzylamine is associated with the following hazards:

H315: Causes skin irritation.[1]

H318: Causes serious eye damage.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Handle only in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29689474/
https://www.researchgate.net/publication/8259765_Further_Structurally_Constrained_Analogues_of_cis_-6-Benzhydrylpiperidin-3-ylbenzylamine_with_Elucidation_of_Bioactive_Conformation_Discovery_of_14-Diazabicyclo331nonane_Derivatives_and_Evaluation_of_
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://www.benchchem.com/product/b1586461?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
3-(1H-Pyrrol-1-yl)benzylamine is a synthetically accessible and highly valuable chemical

building block. Its straightforward two-step synthesis from common starting materials makes it

readily available for research and development. The compound's distinct functional handles—a

nucleophilic primary amine and an aromatic pyrrole ring—provide a platform for diverse

chemical elaboration. These features have established it as a privileged scaffold in medicinal

chemistry, leading to the discovery of potent modulators for a range of biological targets. A

thorough understanding of its properties, synthesis, and reactivity is essential for scientists

aiming to leverage this versatile molecule in the creation of next-generation pharmaceuticals

and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(1H-Pyrrol-1-Yl)Benzylamine | C11H12N2 | CID 2776533 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. scbt.com [scbt.com]

3. echemi.com [echemi.com]

4. 368869-95-8 CAS MSDS (3-(1H-PYRROL-1-YL)BENZYLAMINE) Melting Point Boiling
Point Density CAS Chemical Properties [chemicalbook.com]

5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

6. alfa-chemistry.com [alfa-chemistry.com]

7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

8. 3-(1H-PYRROL-1-YL)BENZONITRILE | CAS 175134-98-2 [matrix-fine-chemicals.com]

9. 3-(1H-pyrrol-1-yl)benzonitrile | C11H8N2 | CID 2774256 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. 4-(1H-Pyrrol-1-yl)benzonitrile | C11H8N2 | CID 272424 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1586461?utm_src=pdf-body
https://www.benchchem.com/product/b1586461?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrrol-1-Yl_Benzylamine
https://www.scbt.com/p/3-1h-pyrrol-1-yl-benzylamine-368869-95-8
https://www.echemi.com/produce/pr23112841844-3-1h-pyrrol-1-ylbenzylamine.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7131190.aspx
https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm
https://www.alfa-chemistry.com/resources/paal-knorr-synthesis.html
https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/nitriles/mm7001622887
https://pubchem.ncbi.nlm.nih.gov/compound/2774256
https://pubchem.ncbi.nlm.nih.gov/compound/2774256
https://pubchem.ncbi.nlm.nih.gov/compound/4-_1H-Pyrrol-1-yl_benzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-_1H-Pyrrol-1-yl_benzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A
new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent
for the therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid
Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

14. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene
hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3-(1H-Pyrrol-1-Yl)Benzylamine chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586461#3-1h-pyrrol-1-yl-benzylamine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29689474/
https://pubmed.ncbi.nlm.nih.gov/29689474/
https://pubmed.ncbi.nlm.nih.gov/29689474/
https://www.researchgate.net/publication/8259765_Further_Structurally_Constrained_Analogues_of_cis_-6-Benzhydrylpiperidin-3-ylbenzylamine_with_Elucidation_of_Bioactive_Conformation_Discovery_of_14-Diazabicyclo331nonane_Derivatives_and_Evaluation_of_
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8659031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://www.benchchem.com/product/b1586461#3-1h-pyrrol-1-yl-benzylamine-chemical-properties
https://www.benchchem.com/product/b1586461#3-1h-pyrrol-1-yl-benzylamine-chemical-properties
https://www.benchchem.com/product/b1586461#3-1h-pyrrol-1-yl-benzylamine-chemical-properties
https://www.benchchem.com/product/b1586461#3-1h-pyrrol-1-yl-benzylamine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

